4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Description
4-Chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a benzoic acid derivative featuring a chloro substituent at the 4-position and a 2,5-dioxopyrrole (maleimide) group at the 3-position. The molecular formula is C₁₁H₇ClNO₄ (inferred from structural analogs in the evidence), with a molecular weight of approximately 252.64 g/mol (calculated). The dioxopyrrole moiety confers reactivity toward thiol groups, making it a candidate for applications in bioconjugation and polymer chemistry.
Properties
IUPAC Name |
4-chloro-3-(2,5-dioxopyrrol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-7-2-1-6(11(16)17)5-8(7)13-9(14)3-4-10(13)15/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMGIPYXOVMOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N2C(=O)C=CC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with maleic anhydride. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes. The use of automated systems ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Cycloaddition Reactions: The maleimide moiety can participate in cycloaddition reactions with dienes and other unsaturated compounds.
Polymerization: The compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at moderate temperatures.
Cycloaddition Reactions: These reactions often require the presence of a catalyst and are conducted at elevated temperatures.
Polymerization: Initiators such as free radicals or UV light are used to start the polymerization process.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Cycloaddition Reactions: Products are typically cyclic compounds with enhanced stability.
Polymerization: The major products are polymers with specific mechanical and chemical properties.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives containing pyrrole structures have shown enhanced antibacterial properties. Specifically, compounds with similar structures demonstrated potent activity against methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like vancomycin .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|---|
| 4-Chloro-3-(2,5-dioxo...) | Methicillin-resistant Staphylococcus aureus | 0.125 | Vancomycin (0.5) |
| N-(2-nitrophenyl)-4-(1H-pyrrol...) | Staphylococcus aureus | 3.125 | Isoniazid (0.25) |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been noted that certain derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Some derivatives showed promising results with IC50 values indicating strong inhibitory activity against COX-II, a target for anti-inflammatory drugs .
Drug Design and Development
The structural characteristics of 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid make it a valuable scaffold in drug design. Its ability to form various derivatives allows researchers to modify its pharmacological properties to enhance efficacy and reduce side effects.
Case Studies
- Pyrrole Derivatives as Antituberculosis Agents : Research has indicated that certain pyrrole derivatives based on this compound have shown significant activity against Mycobacterium tuberculosis, with MIC values as low as 5 µM .
- Inhibitors of COX Enzymes : A series of compounds derived from this structure were synthesized and evaluated for their COX inhibitory activities, revealing several candidates with superior potency compared to existing drugs like Celecoxib .
Mechanism of Action
The mechanism of action of 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. The maleimide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, differing in substituents, linker groups, or electronic properties. Key distinctions are summarized in Table 1 and elaborated below.
3-[3-(2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-1-yl)Phenyl]Propanoic Acid
- Molecular Formula: C₁₃H₁₁NO₄
- Key Differences: Replaces the benzoic acid group with a propanoic acid chain.
- Implications : The elongated alkyl chain may reduce steric hindrance, enhancing accessibility for conjugation. However, the absence of the aromatic ring in the acid moiety could lower π-π stacking interactions in biological systems compared to the target compound.
2-Chloro-5-{[4-(3-Chlorophenyl)-2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-3-yl]Amino}Benzoic Acid
- Molecular Formula : C₁₇H₁₀Cl₂N₂O₄
- Key Differences: Features a second chlorine atom on the phenyl ring and an amino bridge between the pyrrole and benzoic acid.
- The amino linker introduces a hydrogen-bonding site, which could influence binding specificity in biological targets.
4-Chloro-3-(2,5-Dimethyl-1H-Pyrrol-1-yl)Benzoic Acid
- Molecular Formula: C₁₃H₁₂ClNO₂
- Key Differences : Substitutes the dioxopyrrole with a dimethylpyrrole group.
- Implications : The lack of electron-withdrawing dioxo groups reduces electrophilicity, diminishing reactivity toward nucleophiles like thiols. This makes it less suitable for conjugation applications but more stable under physiological conditions.
4-(2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-1-yl)Benzohydrazide Hydrochloride
- Molecular Formula : C₁₁H₉N₃O₃·HCl
- Key Differences : Replaces the benzoic acid with a hydrazide group.
- Implications : The hydrazide functionality enables alternative conjugation strategies (e.g., formation of hydrazones with carbonyls), expanding its utility in drug delivery systems.
Tabulated Comparison of Key Properties
Table 1 : Structural and Physicochemical Comparison of Analogous Compounds
Biological Activity
The compound 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (CAS No. 196865-76-6) is a pyrrole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | CHClN O |
| Molecular Weight | 251.62 g/mol |
| CAS Number | 196865-76-6 |
The structure of the compound features a chloro group and a pyrrole ring, which are known to influence its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that pyrrole-containing compounds exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have been shown to possess activity against various bacterial strains. In one study, certain pyrrole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus , outperforming controls such as ciprofloxacin .
Antitumor Activity
Pyrrole derivatives, including those similar to this compound, have been investigated for their potential antitumor effects. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrrole derivatives has also been explored. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests that this compound may exhibit similar effects.
Case Studies
- Study on Antimicrobial Efficacy : A set of pyrrole derivatives was tested for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The study highlighted the lead compounds with MIC values significantly lower than traditional antibiotics, indicating a promising avenue for drug development .
- Antitumor Screening : In vitro assays conducted on various cancer cell lines demonstrated that certain pyrrole derivatives inhibited cell growth effectively. These findings were corroborated by in vivo studies showing reduced tumor size in treated models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
